6,9-Octadecadienedioic acid, (6Z,9Z)-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6Z,9Z)-octadeca-6,9-dienedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O4/c19-17(20)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21)22/h1-2,5,7H,3-4,6,8-16H2,(H,19,20)(H,21,22)/b2-1-,7-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANZCTRZDQLPDX-PQZOIKATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC=CCC=CCCCCC(=O)O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC/C=C\C/C=C\CCCCC(=O)O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00885894 | |
| Record name | 6,9-Octadecadienedioic acid, (6Z,9Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00885894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45267-68-3 | |
| Record name | (6Z,9Z)-6,9-Octadecadienedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45267-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,9-Octadecadienedioic acid, (6Z,9Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045267683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,9-Octadecadienedioic acid, (6Z,9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6,9-Octadecadienedioic acid, (6Z,9Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00885894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6z,9z Octadecadienedioic Acid and Its Analogues
Chemical Synthesis Approaches for (6Z,9Z)-Octadecadienedioic Acid
The synthesis of (6Z,9Z)-Octadecadienedioic acid necessitates a multi-step approach, leveraging a variety of organic reactions to build the carbon skeleton and install the required functional groups with high fidelity.
The design of a viable synthetic pathway for (6Z,9Z)-Octadecadienedioic acid typically begins with retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. A logical approach would involve disconnecting the molecule into key fragments that can be joined using reliable carbon-carbon bond-forming reactions.
Key considerations in the strategic design include:
Carbon Chain Construction : Methods to build the 18-carbon backbone are essential. This can be achieved by coupling smaller fragments.
Stereocontrol : The synthesis must ensure the formation of the cis (Z) configuration for both double bonds at the C6 and C9 positions.
Functional Group Installation : The terminal carboxylic acid groups must be introduced, often at the final stages of the synthesis through oxidation of precursor functional groups like primary alcohols or aldehydes.
A common strategy involves creating a central fragment containing the pre-formed (Z,Z)-diene system and then extending the chain from both ends, culminating in the terminal oxidation to dicarboxylic acids.
Acetylenic compounds are invaluable precursors in the synthesis of unsaturated molecules due to the ability of the triple bond to be stereoselectively reduced. A well-established method for generating cis-double bonds is the partial hydrogenation of an alkyne using a poisoned catalyst, most commonly Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). researchgate.net
A plausible synthetic route utilizing this approach could involve:
Coupling of Acetylenic Fragments : Synthesizing a C18 di-yne backbone with triple bonds at the 6 and 9 positions. This can be achieved through coupling reactions of smaller acetylenic building blocks.
Stereoselective Hydrogenation : Subjecting the resulting octadecadiynedioic acid precursor to hydrogenation with Lindlar's catalyst. This reaction selectively reduces the alkynes to cis-alkenes without reducing the carboxylic acid groups.
For instance, a synthetic strategy analogous to the synthesis of (Z,Z)-octadeca-10,12-dienoic acid could involve coupling a (Z)-1-bromoalkene with a protected terminal alkyne-alcohol. researchgate.net The resulting enyne system is then stereoselectively hydrogenated to give the (Z,Z)-diene, followed by deprotection and oxidation to the acid. researchgate.net This highlights a powerful method where one double bond is pre-formed and the other is generated from an alkyne.
Achieving high regio- and stereoselectivity is paramount. Modern organic synthesis offers several powerful tools to control the geometry and position of double bonds. nih.gov
Catalytic Cross-Coupling Reactions : Transition-metal-catalyzed reactions, such as the Suzuki and Negishi couplings, are highly effective for creating C-C bonds. By using stereodefined alkenyl boronic esters or organozinc reagents, the stereochemistry of the starting material can be transferred to the product with high fidelity, allowing for the construction of specific (Z,Z), (E,Z), or (E,E) isomers. nih.govasianpubs.org
Wittig Reaction and Variants : The Wittig reaction and its modifications (e.g., Horner-Wadsworth-Emmons reaction) are classic methods for alkene synthesis. While standard Wittig reactions often favor Z-alkenes from non-stabilized ylides, specific conditions and reagents have been developed to enhance the stereoselectivity for either Z or E isomers.
Metathesis Reactions : Olefin metathesis can also be a tool, although controlling the stereochemistry of the resulting double bond can be challenging.
The synthesis of challenging dienes with cis double bonds can be particularly aided by palladium-catalyzed cross-coupling reactions that are preceded by a regioselective base-induced ring opening of sulfolenes. nih.gov
Table 1: Comparison of Methods for Stereoselective Diene Synthesis
| Method | Key Features | Typical Stereoselectivity |
|---|---|---|
| Lindlar Hydrogenation | Partial reduction of alkynes. | High for (Z)-alkenes. |
| Suzuki Coupling | Coupling of alkenyl boronic esters with alkenyl halides. | High retention of starting material stereochemistry. |
| Wittig Reaction | Reaction of an aldehyde/ketone with a phosphonium (B103445) ylide. | Variable; can be tuned for (Z) or (E) isomers. |
| Julia Olefination | Reaction of a sulfone with an aldehyde/ketone. | Generally yields (E)-alkenes predominantly. mdpi.com |
This table provides a general overview of common synthetic methods and their typical outcomes.
Beyond traditional methods, advanced synthetic schemes are continually being developed. These can include enzymatic processes or complex tandem reactions that build molecular complexity efficiently. For example, multi-step enzymatic catalysis has been successfully used to produce long-chain α,ω-dicarboxylic acids from renewable fatty acids and plant oils, offering a greener alternative to purely chemical routes. researchgate.net Such biocatalytic cascades can offer high selectivity, avoiding the need for extensive protecting group chemistry. researchgate.net
On-Surface Synthesis and Coordination Chemistry of Related Molecular Systems
While the solution-phase synthesis of (6Z,9Z)-Octadecadienedioic acid is focused on creating the isolated molecule, its behavior on surfaces and its ability to coordinate with metal ions are crucial for applications in materials science and nanotechnology. Dicarboxylic acids are key components in designing functional surfaces and metal-organic frameworks (MOFs). metall-mater-eng.com
Studies using X-ray Photoelectron Spectroscopy (XPS) on various dicarboxylic acids adsorbed on metal surfaces reveal that these molecules can undergo deprotonation and form well-ordered self-assembled monolayers. metall-mater-eng.com The two carboxyl groups can bind to the surface, creating specific orientations and patterns. At elevated temperatures, further reactions like decarboxylation can occur. metall-mater-eng.com
In coordination chemistry, dicarboxylic acids are versatile ligands. mdpi.com The two carboxylate groups can coordinate to metal centers in several ways:
Monodentate : Only one carboxylate group binds to a metal center.
Chelating : Both oxygen atoms of a single carboxylate group bind to the same metal center.
Bridging : The ligand connects two or more metal centers, which is fundamental to the formation of coordination polymers and MOFs. mdpi.com
The flexibility of the long aliphatic chain and the presence of double bonds in (6Z,9Z)-Octadecadienedioic acid could lead to unique coordination geometries and framework topologies compared to its saturated or shorter-chain counterparts.
Development of Novel Synthetic Protocols for ω-Hydroxyacetylenic Acids
ω-Hydroxyacetylenic acids are critical building blocks for unsaturated dicarboxylic acids. The terminal hydroxyl group provides a handle for oxidation to a carboxylic acid, while the acetylenic group can be selectively reduced to a cis-alkene. Therefore, efficient synthesis of these precursors is of great interest.
Novel protocols for their synthesis include both chemical and biocatalytic methods. A chemical process for preparing ω-hydroxy acids involves coupling a fatty acyl group via enamine chemistry, followed by ring expansion and selective reduction. google.com Biocatalytic approaches often use engineered microorganisms that express specific enzymes, such as cytochrome P450 monooxygenases. nih.gov These enzymes can introduce a hydroxyl group at the terminal (ω) position of a fatty acid with high regioselectivity, providing a direct route to ω-hydroxy acids from renewable feedstocks. nih.gov These ω-hydroxy fatty acids can then be further modified to introduce unsaturation, such as an acetylenic bond, before being used in the synthesis of target molecules like (6Z,9Z)-Octadecadienedioic acid.
Biological Roles and Molecular Mechanisms of 6z,9z Octadecadienedioic Acid
Investigation of Cellular Functions and Signaling Pathways
The cellular functions of (6Z,9Z)-Octadecadienedioic acid are presumed to be linked to the general roles of long-chain dicarboxylic acids (LCDAs) in cellular metabolism. LCDAs are primarily formed through the ω-oxidation of monocarboxylic fatty acids, a pathway that becomes more active under conditions of high lipid influx or when the primary fatty acid metabolism pathway, mitochondrial β-oxidation, is impaired. nih.govnih.gov This alternative metabolic route can be crucial for managing lipid overload and preventing the toxic effects of excessive free fatty acids. nih.gov
Endogenously generated LCDAs are thought to act as signaling molecules and metabolic regulators. nih.gov For instance, the administration of LCDAs has been shown to induce peroxisomal fatty acid β-oxidation, which in turn can influence hepatic lipid accumulation. nih.gov This suggests that (6Z,9Z)-Octadecadienedioic acid could play a role in regulating lipid metabolism within the liver and other metabolically active tissues. The signaling pathways influenced by LCDAs may involve nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which are master regulators of lipid metabolism. aocs.org
Although specific signaling pathways directly activated by (6Z,9Z)-Octadecadienedioic acid have not been identified, its precursor, a linoleic acid isomer, is part of a larger family of polyunsaturated fatty acids that are metabolized into a wide array of signaling molecules. Cytochrome P450 enzymes, for example, convert linoleic acid into epoxyoctadecenoic acids (EpOMEs) and dihydroxyoctadecenoic acids (DiHOMEs), which are involved in pain perception, immune response, and inflammation. nih.gov While distinct from the ω-oxidation pathway that produces dicarboxylic acids, this highlights the potential for C18 unsaturated fatty acid derivatives to be potent signaling molecules.
Enzyme-Substrate Interactions and Reaction Mechanisms
The formation and degradation of (6Z,9Z)-Octadecadienedioic acid are governed by specific enzyme-substrate interactions. Its biosynthesis from a corresponding C18 di-unsaturated fatty acid is initiated by ω-oxidation, a two-step process occurring in the endoplasmic reticulum. nih.gov
Biosynthesis of (6Z,9Z)-Octadecadienedioic acid:
ω-Hydroxylation: The terminal methyl group of the fatty acid precursor is hydroxylated to form an ω-hydroxy fatty acid. This reaction is catalyzed by cytochrome P450 monooxygenases, particularly those from the CYP4A and CYP4F families. nih.govmdpi.com These enzymes exhibit substrate preference, with some isoforms being more active towards unsaturated fatty acids like oleic and linoleic acid. nih.govnih.gov
Oxidation to a Carboxylic Acid: The newly formed ω-hydroxy group is then oxidized first to an aldehyde and subsequently to a carboxylic acid, yielding the dicarboxylic acid. nih.gov
Once formed, (6Z,9Z)-Octadecadienedioic acid is catabolized, primarily within peroxisomes, via β-oxidation. nih.govresearchgate.net This process involves a series of enzymatic reactions that shorten the dicarboxylic acid chain.
The key enzymes involved in the peroxisomal β-oxidation of long-chain dicarboxylic acids have been identified and are detailed in the table below. doaj.org
| Enzyme | Function in Peroxisomal β-Oxidation of LCDAs |
| Dicarboxylyl-CoA Synthetase | Activates the dicarboxylic acid by converting it to its coenzyme A (CoA) ester. |
| Straight-Chain Acyl-CoA Oxidase (SCOX) | Catalyzes the first oxidative step, introducing a double bond. |
| L-Bifunctional Protein (LBP) | Exhibits hydratase and dehydrogenase activities. |
| D-Bifunctional Protein (DBP) | Also possesses hydratase and dehydrogenase functions. |
| Sterol Carrier Protein X (SCPX) / Thiolase | Catalyzes the thiolytic cleavage to release a shortened acyl-CoA and acetyl-CoA (or another short-chain acyl-CoA). |
This table summarizes the enzymes generally involved in the peroxisomal β-oxidation of long-chain dicarboxylic acids.
Role in Lipid Signaling and Homeostasis
(6Z,9Z)-Octadecadienedioic acid, as a product of fatty acid ω-oxidation, is intrinsically linked to lipid homeostasis. The ω-oxidation pathway serves as a metabolic overflow for fatty acids, thereby contributing to the maintenance of stable lipid levels. quora.com When the influx of fatty acids exceeds the capacity of mitochondrial β-oxidation, their conversion to dicarboxylic acids provides an alternative route for their processing. nih.gov
Dicarboxylic acids are more water-soluble than their monocarboxylic precursors, which facilitates their transport and excretion, representing a detoxification mechanism. quora.com Furthermore, the products of their peroxisomal β-oxidation, such as succinyl-CoA, can enter the citric acid cycle and contribute to gluconeogenesis, highlighting their role as an alternative energy source, particularly during periods of ketosis or diabetes. nih.govgerli.com
Recent research has also pointed towards a role for very-long-chain dicarboxylic acids in modulating inflammation, suggesting that they may act as endogenous anti-inflammatory lipids. While this has not been specifically demonstrated for (6Z,9Z)-Octadecadienedioic acid, it opens up the possibility that C18 dicarboxylic acids could have similar signaling functions in immune regulation.
Interactions with Biological Macromolecules and Cellular Structures
The interactions of (6Z,9Z)-Octadecadienedioic acid with biological macromolecules and cellular structures are dictated by its chemical properties and metabolic pathway. Its journey through the cell involves traversing several membranes and interacting with enzymes in different subcellular compartments.
The initial formation of (6Z,9Z)-Octadecadienedioic acid occurs in the endoplasmic reticulum, where the CYP450 enzymes are located. nih.gov From there, it must be transported to the peroxisomes for β-oxidation. This transport into the peroxisome is likely mediated by specific transporters, such as ABCD3, which is known to import long-chain dicarboxylic acids. researchgate.net
Inside the peroxisome, it interacts with the cascade of β-oxidation enzymes as a CoA-ester substrate. doaj.org The products of its degradation, namely shortened dicarboxylic acids and acetyl-CoA, are then exported from the peroxisome to be further metabolized in the mitochondria or used in other cellular pathways. researchgate.net
The dicarboxylate nature of the molecule, with its two polar carboxylic acid groups, influences its interaction with the aqueous cellular environment and its ability to cross lipid membranes. While more soluble than monocarboxylic acids, its long hydrocarbon chain still imparts significant lipophilicity.
Derivatives, Regioisomers, and Analogues of 6z,9z Octadecadienedioic Acid
Synthesis and Characterization of Regioisomers
The synthesis of regioisomers of octadecadienedioic acid, where the positions of the double bonds are varied along the C18 backbone, is a key area of research. These isomers are crucial for understanding structure-property relationships. A common strategy for synthesizing non-conjugated C18:2 fatty acid isomers involves an addition/elimination reaction. This method utilizes the addition of hydrobromic acid across the double bonds of a starting unsaturated fatty acid, followed by elimination using a strong, sterically hindered base to generate a mixture of positional and geometric isomers. nih.gov
Following synthesis, the separation and characterization of these isomers are paramount. A combination of sub-ambient reversed-phase high-performance liquid chromatography (RP-HPLC) and silver ion HPLC (Ag+-HPLC) has proven effective for isolating pure isomers from complex synthetic mixtures. nih.gov Once isolated, the precise determination of the double bond positions is achieved through derivatization of the carboxylic acid groups to picolinyl esters, followed by analysis using gas chromatography-mass spectrometry (GC-MS). nih.gov The geometric configuration (cis or trans) of the double bonds can be confirmed by partial hydrogenation with hydrazine (B178648) and subsequent analysis by gas chromatography-flame ionization detection (GC-FID). nih.gov
For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. In the study of positional isomers of C18 acetylenic thia fatty esters, a related class of compounds, both ¹H NMR and ¹³C NMR were employed to characterize the synthesized molecules. semanticscholar.org The chemical shifts in the ¹³C NMR spectra are particularly sensitive to the position of the functional groups, allowing for the differentiation of isomers. semanticscholar.org Although this study focused on thia fatty esters, the principles of NMR characterization are directly applicable to octadecadienedioic acid isomers.
Table 1: Spectroscopic Data for a Representative C18 Acetylenic Thia Fatty Ester Isomer semanticscholar.org
| Carbon Atom | ¹³C NMR Chemical Shift (ppm) |
| 1 | 174.1 |
| 2 | 34.0 |
| 3 | 24.8 |
| 4 | 28.9 |
| 5 | 32.2 |
| ... | ... |
| 18 | 14.1 |
Note: This table is illustrative of the type of data obtained for related long-chain fatty acid derivatives and highlights the level of detail achievable through NMR spectroscopy.
Functionalization and Derivatization Strategies
The two carboxylic acid groups and the two double bonds of (6Z,9Z)-octadecadienedioic acid offer multiple sites for functionalization and derivatization. These modifications are pursued to alter properties such as solubility, reactivity, and thermal stability, or to incorporate the diacid into larger molecular architectures like polymers.
One of the primary derivatization strategies involves the conversion of the carboxylic acid groups into esters. For instance, C12-C18 fatty acids have been converted into their isobornyl esters, a reaction that can be applied to octadecadienedioic acid. mdpi.com Such esterification reactions can be catalyzed by agents like titanium sulfate. mdpi.com The resulting esters often exhibit different physical properties, such as viscosity and thermal stability, compared to the parent diacid.
The double bonds are also key sites for chemical modification. Epoxidation is a common reaction for unsaturated fatty acids, and this can be extended to octadecadienedioic acid. Chemo-enzymatic epoxidation, often mediated by lipases, provides a green and selective method for this transformation. nih.gov The resulting epoxy diacids are valuable intermediates for the synthesis of various polymers.
Furthermore, (6Z,9Z)-octadecadienedioic acid can serve as a monomer in polymerization reactions. Enzymatic polycondensation of α,ω-diacids with diols, catalyzed by enzymes like Novozym 435, can yield polyesters with varying molecular weights and melting points. nih.gov For example, the copolymerization of oleic diacids with glycerol (B35011) and crude linoleic acid has been demonstrated to produce polymeric triglyceride mimetic structures. nih.gov
Structural Modifications and Their Academic Implications
Structural modifications of (6Z,9Z)-octadecadienedioic acid and its isomers have significant academic implications, providing insights into how molecular geometry and functional group placement influence macroscopic properties.
The position of the double bonds within the C18 chain of a dicarboxylic acid can significantly impact its physical properties. For instance, in a series of dicarboxylic acids, a periodicity in melting points is observed, with odd-numbered carbon chain diacids often having lower melting points than their even-numbered counterparts. researchgate.net While this specific example pertains to saturated diacids, the principle that chain length and functional group position influence physical properties is broadly applicable. The geometry of the double bonds (cis vs. trans) also plays a crucial role. For example, the metabolism of cis and trans isomers of 18-carbon dienoic fatty acids in biological systems differs significantly, highlighting the importance of stereochemistry. nih.gov
The introduction of functional groups through derivatization can dramatically alter the properties of the diacid. For example, the hygroscopic properties of dicarboxylic acids, which are their ability to absorb moisture from the air, are influenced by their molecular structure. nih.gov While shorter-chain dicarboxylic acids have been studied in this context, the principles can be extended to longer-chain unsaturated diacids. Such properties are important in applications where moisture sensitivity is a concern.
From a materials science perspective, the use of structurally modified octadecadienedioic acids in polymers is of great interest. The incorporation of diacids derived from renewable resources like fatty acids into polyesters and polyamides is a key strategy in the development of sustainable materials. mdpi.com The structure of the diacid monomer, including the presence and location of double bonds, will directly influence the properties of the resulting polymer, such as its flexibility, thermal stability, and biodegradability. For example, the enzymatic polymerization of 1,9-nonanedioic acid with 1,8-octanediol (B150283) has been shown to produce biopolyesters with high molecular weights. mdpi.com
Advanced Analytical Methodologies in 6z,9z Octadecadienedioic Acid Research
Spectroscopic Techniques for Mechanistic Elucidation
Spectroscopic methods are fundamental in determining the molecular structure of (6Z,9Z)-Octadecadienedioic acid and understanding its involvement in chemical reactions. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly crucial.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.
¹H NMR spectroscopy is used to identify the different types of protons in the molecule. For (6Z,9Z)-Octadecadienedioic acid, the spectrum would show characteristic signals for the carboxylic acid protons (-COOH), the olefinic protons (-CH=CH-), the bis-allylic protons (=CH-CH₂-CH=), and the aliphatic methylene (B1212753) protons (-CH₂-). The cis (Z) configuration of the double bonds influences the coupling constants of the olefinic protons. researchgate.net
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Distinct signals are observed for the carbonyl carbons of the acid groups, the sp² hybridized carbons of the double bonds, and the various sp³ hybridized carbons of the aliphatic chain.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of (6Z,9Z)-Octadecadienedioic acid would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid group, a sharp peak for the C=O stretch of the carbonyl group, and peaks corresponding to the C=C stretching of the cis-alkenes and the various C-H bending and stretching vibrations. researchgate.net
Table 1: Typical NMR Spectroscopic Data for Unsaturated Dicarboxylic Acids
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |
| ¹H | Carboxylic Acid (-COOH) | 10 - 12 | Can be a broad singlet. |
| ¹H | Olefinic (-CH=CH-) | 5.3 - 5.5 | Complex multiplet due to coupling. |
| ¹H | Bis-allylic (=CH-CH₂-CH=) | ~2.8 | Typically a triplet. |
| ¹H | Allylic (-CH₂-CH=) | ~2.0 | Multiplet. |
| ¹H | Aliphatic (-CH₂-)n | 1.2 - 1.6 | Broad multiplet. |
| ¹³C | Carbonyl (-COOH) | 175 - 185 | |
| ¹³C | Olefinic (-CH=CH-) | 128 - 132 | |
| ¹³C | Bis-allylic (=CH-CH₂-CH=) | ~25 | |
| ¹³C | Aliphatic Chain (-CH₂-)n | 22 - 34 |
Chromatographic Separations for Isomer Analysis
The presence of multiple positional and geometric (cis/trans) isomers of octadecadienedioic acid necessitates high-resolution chromatographic techniques for accurate analysis. Gas Chromatography (GC) and Liquid Chromatography (LC) are the primary methods employed for this purpose. nih.gov
Gas Chromatography (GC) is a powerful tool for separating volatile compounds. Due to the low volatility of dicarboxylic acids, derivatization is a mandatory step prior to GC analysis. nih.govnih.gov
Derivatization: The most common methods involve esterification (e.g., methylation with BF₃/methanol) or silylation (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the polar carboxylic acid groups into more volatile esters or silyl (B83357) ethers. researchgate.netnih.gov
Columns: High-polarity capillary columns, such as those with cyanopropyl stationary phases, are effective in separating fatty acid methyl ester (FAME) isomers, including geometric isomers. nih.gov The separation is based on differences in polarity and boiling points among the isomers. nih.gov
Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), offers an alternative for separating dicarboxylic acids without derivatization.
Reversed-Phase LC: This is the most common mode, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Separation of isomers can be challenging and often requires careful optimization of the mobile phase composition and gradient. researchgate.net
Detection: LC systems are often coupled with mass spectrometry (LC-MS) for sensitive and selective detection. chromatographyonline.com
Table 2: Comparison of Chromatographic Methods for Dicarboxylic Acid Isomer Analysis
| Technique | Stationary Phase Example | Derivatization | Advantages | Disadvantages |
| GC | Polar (e.g., cyanopropyl) | Required (Esterification, Silylation) | High resolution for isomers, established methods. nih.gov | Requires derivatization, potential for sample degradation at high temperatures. nih.govresearchgate.net |
| LC | Nonpolar (e.g., C18) | Often not required | Direct analysis of the acid, suitable for thermally labile compounds. | May have lower resolution for certain isomers compared to GC. chromatographyonline.com |
Mass Spectrometry in Metabolic Profiling Research
Mass Spectrometry (MS) is an indispensable tool in metabolic profiling (metabolomics) due to its high sensitivity, selectivity, and ability to provide structural information. scripps.edu It is used to detect and quantify (6Z,9Z)-Octadecadienedioic acid in complex biological samples like plasma and urine. chromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation of GC with the sensitive detection of MS. nih.gov
Methodology: Following extraction and derivatization, the sample is analyzed by GC-MS. The mass spectrometer is often operated in the Selected Ion Monitoring (SIM) mode for quantitative analysis, where it monitors specific fragment ions characteristic of the derivatized analyte, enhancing sensitivity and specificity. nih.govnih.gov For instance, the trimethylsilyl (B98337) derivative of an octadecanedioic acid can be monitored for its characteristic ions. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity, often without the need for derivatization, although derivatization can be used to improve ionization efficiency. chromatographyonline.commdpi.com
Methodology: LC separates the analytes before they enter the mass spectrometer. Tandem MS (e.g., using a triple quadrupole instrument) provides excellent selectivity through Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion of the target molecule is selected, fragmented, and a specific product ion is monitored. This process significantly reduces background noise and matrix effects. marine.ieshimadzu.com The low concentrations of certain dicarboxylic acids in biological fluids present analytical challenges that necessitate such sensitive methods. chromatographyonline.com
Table 3: Mass Spectrometry Parameters for Dicarboxylic Acid Analysis
| Technique | Ionization Mode | Typical Application | Key Features |
| GC-MS | Electron Ionization (EI) | Quantitative analysis of derivatized acids. | Provides reproducible fragmentation patterns for library matching; SIM mode for high sensitivity. nih.govnih.gov |
| LC-MS/MS | Electrospray Ionization (ESI) | High-throughput metabolic profiling in biofluids. | High sensitivity and specificity via MRM; adaptable to a wide range of polarities. chromatographyonline.comscripps.edu |
Computational Chemistry and Molecular Modeling Applications
Computational chemistry provides theoretical insights into the properties and behavior of molecules like (6Z,9Z)-Octadecadienedioic acid, complementing experimental data. Molecular modeling techniques can predict various molecular characteristics. ncert.nic.in
Quantum Mechanical Methods: Techniques like Density Functional Theory (DFT) can be used to calculate the optimized three-dimensional structure of the molecule. From the optimized geometry, other properties such as vibrational frequencies (to predict IR spectra), NMR chemical shifts, and electronic properties can be calculated. These theoretical calculations can aid in the interpretation of experimental spectra.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of (6Z,9Z)-Octadecadienedioic acid over time, providing insights into its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules. nih.gov For example, simulations have been used to study the interfacial properties of dicarboxylic acids on aqueous aerosols, which is relevant to atmospheric chemistry. nih.gov Theoretical calculations have also been employed to identify rate-determining steps in reactions involving unsaturated acids. acs.org
Table 4: Applications of Molecular Modeling in (6Z,9Z)-Octadecadienedioic Acid Research
| Computational Method | Predicted Properties | Research Application |
| Density Functional Theory (DFT) | Optimized molecular geometry, IR frequencies, NMR chemical shifts, reaction energies. | Structure confirmation, interpretation of spectroscopic data, studying reaction mechanisms. acs.org |
| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions, diffusion coefficients. | Understanding behavior in solution, interaction with surfaces or receptors, studying self-assembly. nih.gov |
Future Perspectives and Research Directions
Emerging Research Frontiers for Polyunsaturated Dicarboxylic Acids
The field of polyunsaturated dicarboxylic acids is currently being propelled forward by significant advancements in biotechnology and synthetic biology. A primary frontier lies in the metabolic engineering of microorganisms to create efficient "cell factories" for the bio-based production of these valuable chemicals from renewable feedstocks. nih.govnih.gov Researchers are actively exploring the construction and optimization of biosynthetic pathways in oleaginous yeasts like Yarrowia lipolytica to enhance the production of polyunsaturated fatty acids, which are precursors to their dicarboxylic acid counterparts. nih.gov
Another burgeoning area of research is the enzymatic synthesis of dicarboxylic acids. The use of specific enzymes, such as lipoxygenases and other oxidative enzymes, to convert linoleic acid into its dicarboxylic acid derivative offers a pathway to highly specific and potentially more sustainable production methods compared to traditional chemical synthesis. researchgate.net The development of multi-step enzymatic cascades, where a series of enzymes work in concert to produce the desired compound, is a particularly promising avenue. researchgate.net
Furthermore, the unique structure of polyunsaturated dicarboxylic acids, with their reactive double bonds, opens up possibilities for novel polymer chemistries. These double bonds can be leveraged for crosslinking or other post-polymerization modifications, allowing for the creation of materials with tailored properties. researchgate.net Research into the synthesis of new types of functionalized polymers, such as nylons and polyesters, from these bio-based monomers is a key area of future development.
Challenges and Opportunities in (6Z,9Z)-Octadecadienedioic Acid Research
Despite the promising outlook, significant challenges remain in the research and development of (6Z,9Z)-Octadecadienedioic acid. A major hurdle is the industrial-scale production of this specific compound. While biotechnological routes are promising, achieving high yields and titers to compete with established petrochemical-based monomers is a considerable challenge. researchgate.net The natural biosynthetic pathways for dicarboxylic acids may not be efficient enough for industrial applications, necessitating extensive metabolic engineering. nih.gov
The purification of long-chain dicarboxylic acids from fermentation broths also presents a significant obstacle. The development of cost-effective and efficient downstream processing techniques is crucial for the economic viability of bio-based production. researchgate.net Moreover, the chemical synthesis of unsaturated dicarboxylic acids can be complex due to the reactivity of the double bonds, making biosynthesis a more attractive but currently less mature option. researchgate.net
However, these challenges are counterbalanced by substantial opportunities. The demand for sustainable and biodegradable polymers is a major driver for research in this area. mdpi.com (6Z,9Z)-Octadecadienedioic acid, being derived from renewable linoleic acid, offers a green alternative to fossil fuel-based monomers. Its polyunsaturated nature provides a unique opportunity to design polymers with novel functionalities, such as improved flexibility, cross-linking capabilities, and potentially enhanced biodegradability. mdpi.com The availability of a wider range of long-chain dicarboxylic acids could allow for greater tuning of polymer properties to meet specific performance requirements. researchgate.net
Translational Research Implications within Academic Contexts
The academic research on (6Z,9Z)-Octadecadienedioic acid holds significant potential for translation into practical applications, particularly in the realm of polymer science. The development of novel bio-based polymers from this monomer could lead to the creation of new materials with unique properties for a variety of industries. This includes the potential for new types of polyamides and polyesters with enhanced performance characteristics.
Academic investigations into the enzymatic and microbial production of (6Z,9Z)-Octadecadienedioic acid can provide the fundamental knowledge needed for industrial scale-up. Understanding the intricacies of the biosynthetic pathways and optimizing fermentation conditions are critical steps towards commercialization. nih.gov Furthermore, academic research plays a crucial role in exploring the fundamental structure-property relationships of polymers derived from this diacid. This knowledge is essential for designing materials with specific and predictable performance attributes.
The study of linoleic acid-derived monomers also has implications for understanding lipid metabolism and its potential applications in human health. While this article focuses on the chemical compound, the broader context of its biological origins and potential metabolic pathways is an area of academic inquiry. hmdb.camdpi.com
Interdisciplinary Approaches to Dicarboxylic Acid Studies
The study of (6Z,9Z)-Octadecadienedioic acid and other dicarboxylic acids necessitates a highly interdisciplinary approach. The successful development and application of this compound will require collaboration between experts in various fields.
Key Interdisciplinary Collaborations:
| Discipline | Contribution |
| Biotechnology & Metabolic Engineering | Development of efficient microbial strains for bio-production. nih.govnih.gov |
| Enzymology & Biocatalysis | Discovery and optimization of enzymes for the conversion of fatty acids to dicarboxylic acids. researchgate.netnih.gov |
| Polymer Chemistry & Materials Science | Synthesis and characterization of novel polymers from dicarboxylic acid monomers. mdpi.com |
| Chemical Engineering | Design and optimization of fermentation and downstream processing for industrial-scale production. |
| Computational Modeling | In silico design of biosynthetic pathways and prediction of polymer properties. nih.gov |
By integrating expertise from these diverse fields, researchers can address the multifaceted challenges associated with the production and application of (6Z,9Z)-Octadecadienedioic acid. This collaborative approach will be essential to unlock the full potential of this promising bio-based chemical.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
